molecular formula C23H23N5O2S B11078249 14-benzyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one

14-benzyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one

Cat. No.: B11078249
M. Wt: 433.5 g/mol
InChI Key: CKVNBKAWKYEHQB-UHFFFAOYSA-N
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Description

This complex-sounding compound belongs to the class of heterocyclic organic molecules. Its systematic name is N-benzyl-8-(morpholin-4-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine . Let’s break it down:

    N-benzyl: Indicates a benzyl group attached to the nitrogen atom.

    8-(morpholin-4-yl): Refers to a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) attached at position 8.

    11-thia: Indicates a sulfur atom at position 11.

    9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine: Describes the fused tetracyclic ring system.

Preparation Methods

The synthetic routes for this compound can be intricate, involving multiple steps

    Industrial Production: Unfortunately, specific industrial production methods are not widely documented. Research labs and pharmaceutical companies likely synthesize it using custom protocols.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These depend on reaction conditions but may involve ring-opening, cyclization, or functional group modifications.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis due to its unique structure.

    Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors or ligands).

    Medicine: Possible applications in drug discovery or as pharmacophores.

    Industry: Limited information, but it could find use in materials science or catalysis.

Mechanism of Action

    Targets: Molecular targets remain speculative, but it might interact with enzymes, receptors, or cellular pathways.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H23N5O2S

Molecular Weight

433.5 g/mol

IUPAC Name

14-benzyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one

InChI

InChI=1S/C23H23N5O2S/c29-23-20-19(25-26-28(23)14-15-6-2-1-3-7-15)18-16-8-4-5-9-17(16)21(24-22(18)31-20)27-10-12-30-13-11-27/h1-3,6-7H,4-5,8-14H2

InChI Key

CKVNBKAWKYEHQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C2N4CCOCC4)SC5=C3N=NN(C5=O)CC6=CC=CC=C6

Origin of Product

United States

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